1-{5-[(cyclopentylcarbonyl)amino]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a pyridine ring, a piperidine ring, a carboxamide group, and a tetrahydrofuran ring. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclic groups and the sp3 hybridized carbon atoms in the piperidine and tetrahydrofuran rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxamide group could participate in acid-base reactions, and the pyridine and piperidine rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Scientific Research Applications
Antiviral and Antimicrobial Activities
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline moiety have been studied for their potential antiviral and antimicrobial properties. The presence of a triazole ring is known to enhance the activity against pathogenic organisms . For instance, derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have shown promising results in inhibiting the growth of certain viruses and bacteria, making them valuable for developing new antimicrobial agents .
Anticancer Research
The triazole ring system is also being explored for its anticancer properties. Some derivatives have been found to exhibit selectivity against cancer cell lines, indicating potential use in cancer therapy . The ability to design molecules that can selectively target cancer cells without affecting healthy cells is crucial for the development of effective cancer treatments.
Enzyme Inhibition
Triazole derivatives are known to inhibit various enzymes that are critical for the survival of pathogenic microorganisms and cancer cells. For example, they can inhibit the enzyme CHK1, which is involved in DNA damage repair. Inhibiting CHK1 can potentiate the effects of DNA-damaging chemotherapy, making triazole derivatives valuable in cancer research .
Pharmacological Potentials
The triazole nucleus is a common structural component in many drugs due to its ability to bind with a variety of enzymes and receptors. This property makes it a versatile moiety for developing new pharmaceuticals with a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, and antiviral effects .
Chemical Synthesis and Drug Design
The chemical structure of triazole-containing compounds allows for chemodivergent synthesis, which is a method that can yield multiple products from a single set of starting materials under different reaction conditions. This property is particularly useful in drug design and discovery, where a variety of analogs can be synthesized and screened for biological activity .
Molecular Modeling and Drug Optimization
The structural complexity of triazole derivatives makes them suitable candidates for molecular modeling studies. These studies can help in understanding the interaction between the drug and its target, leading to the optimization of drug properties such as potency, selectivity, and pharmacokinetics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-15-4-7-18(8-5-15)13-25-20(29)14-28-23(30)27-11-10-24-22(21(27)26-28)31-19-9-6-16(2)12-17(19)3/h4-12H,13-14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMELFMUXANRITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide |
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